2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride
Description
2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride (CAS 1332530-87-6) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a butanoic acid moiety and a hydrochloride salt. Its molecular formula is C₁₀H₁₂ClN₃O₂, with a molecular weight of 241.68 g/mol . The compound is synthesized for applications in medicinal chemistry, particularly as a precursor for bioactive derivatives.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-7(9(14)15)8-6-13-5-3-4-11-10(13)12-8;/h3-7H,2H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZHUMCMFNYBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=NC2=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-87-6 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-acetic acid, α-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Synthesis Approach
A typical synthetic route to this compound involves the following steps:
Formation of the imidazo[1,2-a]pyrimidine core:
- React 2-aminopyrimidine with an appropriate α-haloketone or aldehyde derivative to form the fused bicyclic imidazo[1,2-a]pyrimidine system.
- For example, 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone stirred overnight yields 2-phenylimidazo[1,2-a]pyrimidine after filtration and washing.
Functionalization to introduce the butanoic acid side chain:
- The imidazo[1,2-a]pyrimidine intermediate can be further reacted with butanoic acid derivatives or undergo side-chain elongation via alkylation or acylation reactions.
- Schiff base formation with substituted aldehydes followed by reduction or hydrolysis can be employed to introduce the required side chain.
Conversion to hydrochloride salt:
- The free acid or amine-containing compound is treated with hydrochloric acid to form the hydrochloride salt, improving solubility and stability.
- This step typically involves dissolving the compound in an appropriate solvent and adding HCl gas or concentrated hydrochloric acid under controlled conditions.
Multicomponent Reaction (MCR) Approach
The Groebke–Blackburn–Bienaymé three-component reaction is an efficient one-pot method to synthesize imidazo[1,2-a]pyrimidine derivatives, which can be adapted to introduce the butanoic acid moiety:
- Combine 2-aminopyrimidine, an aldehyde bearing the butanoic acid side chain or its precursor, and an isocyanide in ethanol.
- Use a Lewis or Brønsted acid catalyst such as heteropoly acid (HPW) to promote the reaction under mild conditions.
- The reaction proceeds rapidly with high yields (23–99%) and minimal purification steps, making it suitable for synthesizing the hydrochloride salt after acidification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Stepwise Condensation | 2-Aminopyrimidine, α-haloketone | Room temp, acetone, overnight | 70–85 | Simple, well-established | Multiple steps, longer reaction time |
| Schiff Base Formation | Imidazo[1,2-a]pyrimidine amine, aldehydes | Ethanol, room temp, 24 h | High (80–90) | High purity, straightforward | Requires intermediate preparation |
| Groebke–Blackburn–Bienaymé MCR | 2-Aminopyrimidine, aldehyde, isocyanide | Ethanol, HPW catalyst, microwave or reflux | 23–99 | One-pot, environmentally benign, high atom economy | Catalyst sensitivity to substrates |
| Reduction/Nitrosation Steps | Various intermediates | Controlled temp, acidic conditions | Moderate | Enables functional group modifications | Requires careful temperature control |
Research Findings and Notes on Preparation
- The stepwise approach allows precise control over each intermediate, enabling structural modifications such as nitrosation and reduction to tailor the final product.
- The GBB multicomponent reaction is a green chemistry approach with superior efficiency, reduced waste, and broad substrate scope, making it highly suitable for synthesizing diverse imidazo[1,2-a]pyrimidine derivatives including butanoic acid analogs.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or extraction are standard practices to ensure product purity.
- The hydrochloride salt formation is typically the final step, enhancing the compound's pharmaceutical applicability by improving solubility and stability.
Chemical Reactions Analysis
Types of Reactions: 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various gram-positive and gram-negative bacteria, as well as Mycobacterium species. This makes it a candidate for developing new antibiotics or antimicrobial agents .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It interacts with specific molecular targets such as enzymes involved in cancer progression, potentially leading to the modulation of cell growth and apoptosis. Preliminary studies suggest that it may induce cytotoxic effects on certain cancer cell lines, warranting further exploration for therapeutic applications in oncology .
Neurological Applications
Given its ability to modulate neurotransmission dynamics, there is potential for this compound to be utilized in neurological research. Its interactions with neurotransmitter receptors could lead to applications in treating neurodegenerative diseases or psychiatric disorders.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Alters reactivity due to different nitrogen positioning |
| 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid hydrochloride | - | Features a methyl group affecting sterics |
| 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride | - | Differences in chain length may influence solubility |
This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic uses.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antibacterial Efficacy : A study involving a series of synthesized imidazo derivatives demonstrated potent antibacterial activity against a range of pathogens. The results indicated that modifications to the butanoic acid side chain could enhance activity against resistant strains .
- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines revealed that this compound showed dose-dependent cytotoxic effects, suggesting a mechanism involving apoptosis induction. Further investigations are needed to elucidate the specific pathways involved .
- Neuropharmacological Effects : Research exploring the neuropharmacological properties indicated potential anxiolytic effects when administered in specific doses in animal models. This opens avenues for further research into its use as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism by which 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., neutral imidazo[1,2-a]pyrimidine derivatives) .
Antimicrobial and Cytotoxic Activity
Market Availability and Production
Biological Activity
2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride is a bicyclic heterocyclic compound notable for its diverse biological activities. This compound, characterized by the presence of an imidazo[1,2-a]pyrimidine ring and a butanoic acid moiety, has been the subject of extensive research due to its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 239.67 g/mol. Its structural features include a pyrimidine ring that alters reactivity due to the positioning of nitrogen atoms, which is critical for its biological interactions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in treating bacterial infections. The mechanism involves interaction with bacterial enzymes, disrupting metabolic pathways essential for bacterial survival .
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It affects cell proliferation and induces apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been reported to inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression .
Antiviral Effects
This compound also shows promise as an antiviral agent. It has been investigated for its ability to inhibit viral replication in vitro, particularly against viruses like Human Cytomegalovirus (HCMV). The antiviral activity is attributed to its capacity to interfere with viral entry or replication processes .
The biological effects of this compound are largely mediated through its interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to altered physiological responses. For example, its binding affinity to certain enzymes can inhibit their activity, which is crucial for both antimicrobial and anticancer effects .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Antimicrobial Study | Demonstrated effectiveness against E. coli and S. aureus | Suggests potential for use in antibiotic formulations |
| Anticancer Research | Induced apoptosis in breast cancer cell lines | Highlights its role as a therapeutic agent in oncology |
| Antiviral Investigation | Inhibited HCMV replication in vitro | Supports further development as an antiviral drug |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the imidazo[1,2-a]pyrimidine core can significantly influence the biological activity of the compound. Variations in substituents on the butanoic acid moiety or alterations in the nitrogen positioning within the ring structure can enhance or diminish its efficacy against specific biological targets .
Q & A
Q. What are the standard synthetic routes for preparing 2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride?
The compound is typically synthesized via cyclocondensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, a reaction involving 2-aminopyrimidine derivatives with chloroacetic acid under basic conditions (e.g., Na₂CO₃) yields imidazo[1,2-a]pyrimidine intermediates, which are further functionalized with butanoic acid groups. Acidification with HCl finalizes the hydrochloride salt formation. Key steps include refluxing in aqueous or organic solvents (e.g., dioxane) and pH adjustments to stabilize intermediates .
Q. How are structural and spectral properties of imidazo[1,2-a]pyrimidine derivatives characterized?
X-ray crystallography and NMR spectroscopy are primary methods. For instance, single-crystal X-ray diffraction reveals coplanar five- and six-membered rings in the imidazo[1,2-a]pyrimidine core, with disorder sometimes observed in the pyrimidine ring atoms. IR spectroscopy confirms carbonyl and amine functional groups, while ¹H/¹³C NMR identifies substituent-specific shifts (e.g., methyl groups at δ ~2.3 ppm and aromatic protons at δ ~7.5–8.5 ppm) .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine scaffolds?
These compounds exhibit anxiolytic, cardiovascular, analgesic, and neuroleptic properties. Mechanistically, they interact with receptors such as peripheral benzodiazepine receptors (PBRs), as demonstrated by fluorescent probes like N-Benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexyl)acetamide, which visualize microglial cells .
Advanced Research Questions
Q. How can structural disorder in crystallographic studies of imidazo[1,2-a]pyrimidine derivatives be resolved?
Disorder arises when multiple conformations occupy the same crystallographic site. Refinement strategies include assigning partial occupancies (e.g., 0.5 for disordered atoms) and using riding models for hydrogen atoms. For example, in 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide, two distinct five-membered ring configurations were modeled with equal occupancy .
Q. What computational methods are used to study electronic properties and reaction mechanisms?
Density Functional Theory (DFT) analyzes frontier molecular orbitals (HOMO/LUMO) and reaction pathways. For imidazo[1,2-a]pyrimidine derivatives, DFT studies reveal charge distribution in arylidenemalononitrile substituents and predict regioselectivity in cyclization reactions. Basis sets like B3LYP/6-31G(d) are commonly employed .
Q. How can reaction conditions be optimized for introducing substituents on the imidazo[1,2-a]pyrimidine core?
Substituent introduction (e.g., oxadiazole or thiadiazole groups) requires precise control of temperature, solvent, and catalysts. For instance, 2-(1,2,4-oxadiazol-5-yl) derivatives are synthesized by reacting carboxamide intermediates with dimethylacetamide dimethyl acetal at 110°C, followed by hydroxylamine hydrochloride treatment. Solvent choice (e.g., dioxane vs. acetic acid) impacts yield and purity .
Q. What strategies address contradictions in biological activity data for imidazo[1,2-a]pyrimidine analogs?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or cellular uptake. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radioligand binding) and structure-activity relationship (SAR) studies can resolve inconsistencies. For example, antikinetoplastid activity of chalcone conjugates was validated via dual-target inhibition assays .
Methodological Guidelines
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC to confirm intermediate purity. For hydrochloride salt formation, monitor pH during acidification to avoid over-protonation .
- Crystallography : Employ SHELX or OLEX2 software for disorder modeling. Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Pharmacological Screening : Prioritize in silico docking (e.g., AutoDock Vina) to pre-select analogs targeting PDE3 or PBRs before in vitro testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
